molecular formula C14H12N2O B1599843 4-((4-Methoxyphenyl)amino)benzonitrile CAS No. 319016-04-1

4-((4-Methoxyphenyl)amino)benzonitrile

Cat. No. B1599843
CAS RN: 319016-04-1
M. Wt: 224.26 g/mol
InChI Key: ADFFIBFCJODNOW-UHFFFAOYSA-N
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Description

“4-((4-Methoxyphenyl)amino)benzonitrile” is a chemical compound with the CAS Number: 319016-04-1 . It has a molecular weight of 224.26 . The compound is solid in its physical form . It is stored in a dark place, sealed in dry, at room temperature .


Molecular Structure Analysis

The linear formula of “4-((4-Methoxyphenyl)amino)benzonitrile” is C14H12N2O . The InChI Code is 1S/C14H12N2O/c1-17-14-8-6-13(7-9-14)16-12-4-2-11(10-15)3-5-12/h2-9,16H,1H3 .


Physical And Chemical Properties Analysis

“4-((4-Methoxyphenyl)amino)benzonitrile” is a solid compound . It is stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Nerve-Highlighting in Image-Guided Surgery

4-((4-Methoxyphenyl)amino)benzonitrile is utilized in the development of nerve-highlighting fluorescent contrast agents. These agents help in identifying nerves during surgical procedures, thereby reducing the risk of nerve damage. The compounds cross the blood-nerve and blood-brain barriers, making them suitable for nerve-sparing image-guided surgery (Gibbs-Strauss et al., 2011).

Understanding Dual Fluorescence

The compound's structure has been studied to understand its role in dual fluorescence phenomena. Specifically, research has been done on derivatives like 4-(N,N-Dimethyl-amino)benzonitrile, which exhibit unusual emission behavior due to an intramolecular charge-transfer state. Such studies aid in understanding the electronic structure and properties of these compounds (Köhn & Hättig, 2004).

Liquid Crystalline Behavior and Photophysics

Research into derivatives of 4-((4-Methoxyphenyl)amino)benzonitrile has led to the synthesis of compounds that exhibit liquid crystalline behavior and photophysical properties. These compounds have potential applications in display technology due to their ability to emit light and their liquid crystalline phases (Ahipa et al., 2014).

Intervalence Charge-Transfer in Mixed-Valence Monocations

The compound has been a subject of study in the field of intervalence charge-transfer (IVCT) in mixed-valence monocations. This research is crucial in understanding the electronic properties of materials that exhibit mixed-valence states, which have applications in electronic and photonic devices (Barlow et al., 2005).

Synthesis of Benzonitriles

The compound is also important in the synthesis of various benzonitriles. Methods have been developed for converting phenylacetic acids to benzonitriles, which are valuable intermediates in organic synthesis and pharmaceuticals (Kangani et al., 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H303-H315-H319-H335-H413 . Precautionary statements include P261-P264-P271-P273-P280-P302+P352-P304+P340+P312-P305+P351+P338-P312-P332+P313-P337+P313-P403+P233-P405-P501 .

properties

IUPAC Name

4-(4-methoxyanilino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-17-14-8-6-13(7-9-14)16-12-4-2-11(10-15)3-5-12/h2-9,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFFIBFCJODNOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462671
Record name 4-[(4-methoxyphenyl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Methoxyphenyl)amino)benzonitrile

CAS RN

319016-04-1
Record name 4-[(4-methoxyphenyl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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